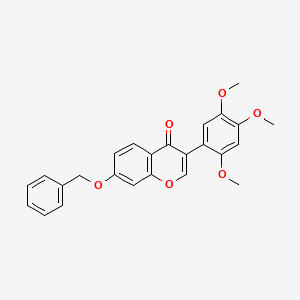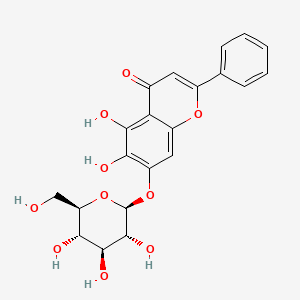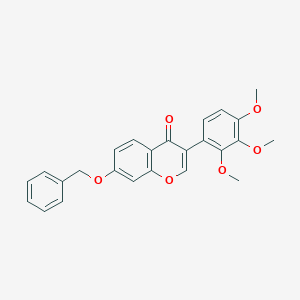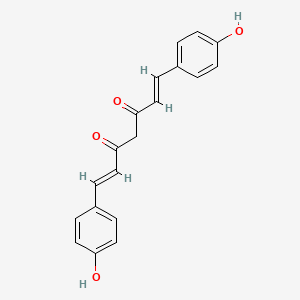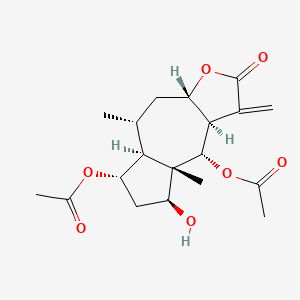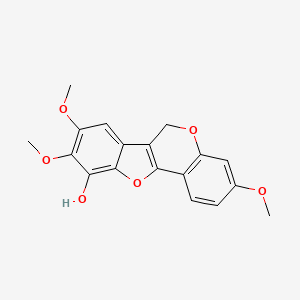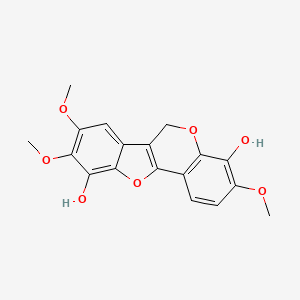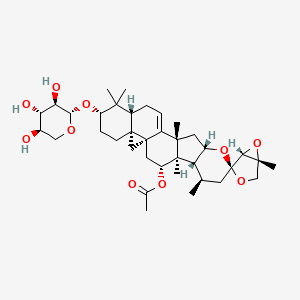
26-Deoxycimicifugoside
Übersicht
Beschreibung
26-Deoxycimicifugoside is a triterpene xyloside isolated from Cimicifuga racemosa . It is a natural product found in Actaea asiatica, Actaea racemosa, and Actaea simplex . It is used in traditional Chinese medicine for the treatment of Systemic Lupus Erythematosus .
Synthesis Analysis
The synthesis of 26-Deoxycimicifugoside involves complex chemical reactions. The structure of this compound was established using (1)H and (13)C NMR, IR and Raman spectroscopies, and Mass Spectrometry .Molecular Structure Analysis
The molecular formula of 26-Deoxycimicifugoside is C37H54O10 . Its molecular weight is 658.82 g/mol . The structure of this compound was determined using NMR data supported by DFT calculations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 26-Deoxycimicifugoside are complex and require advanced knowledge in organic chemistry. The (13)C CPMAS NMR spectra of the studied compounds provided data on their solid-state interactions .Physical And Chemical Properties Analysis
26-Deoxycimicifugoside is a solid substance with a white to off-white color .Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Toxicity Reduction : A study by He et al. (2015) focused on teniposide, a derivative of podophyllotoxin, which includes 26-Deoxycimicifugoside. They developed a novel nanoparticle formulation to reduce systemic toxicity and enhance antitumor activity.
Structural and Spectroscopic Analysis : Research by Jamróz et al. (2012) isolated and analyzed compounds from Cimicifuga racemosa, including 23-epi-26-deoxycimicifugoside. They used NMR, IR, and Raman spectroscopies for structure elucidation.
DNA Damage and Apoptosis Induction : A study by Tepper and Studzinski (1992) discussed the effects of VM-26 (a compound related to 26-Deoxycimicifugoside) on DNA damage and apoptotic cell death.
Interaction with Topoisomerase II : Research by Ross et al. (1984) indicated that compounds like VM-26 interact with type II topoisomerase, a key protein in the DNA replication process.
dUTPase Inhibition and Antitumor Activity : Miyahara et al. (2012) developed potent inhibitors of human dUTPase, enhancing antitumor activity. This study, though not directly about 26-Deoxycimicifugoside, explores related pathways in cancer treatment.
Structural Elucidation of Related Compounds : Chen et al. (2002) isolated a new triterpene glycoside, 26-deoxyactein, and two known compounds from Cimicifuga racemosa, contributing to the understanding of compounds structurally related to 26-Deoxycimicifugoside.
Clinical Efficacy and Toxicity : Studies by O'dwyer et al. (1985) and Habibi et al. (1982) examined the clinical application, efficacy, and toxicity of teniposide, related to 26-Deoxycimicifugoside, in treating cancers.
Reversibility of DNA Damage : Hsiang and Liu (1989) explored the reversible DNA damage caused by topoisomerase II poisons like VM-26, providing insights into the mechanism of action of compounds related to 26-Deoxycimicifugoside.
Stereochemistry and Solid-State Interactions : Studies on Cimicifuga species, including the work by Kusano et al. (1998), offer valuable information on the stereochemistry and solid-state interactions of compounds similar to 26-Deoxycimicifugoside.
Safety and Hazards
Wirkmechanismus
Target of Action
26-Deoxycimicifugoside is a triterpene xyloside isolated from Cimicifuga racemosa The primary targets of this compound are yet to be identified
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 26-Deoxycimicifugoside is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the activity of the compound .
Eigenschaften
IUPAC Name |
[(1R,1'S,3'R,4S,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h9,18,20-22,24-30,39-41H,8,10-17H2,1-7H3/t18-,20-,21+,22+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKJAWKRZRAQQO-YTGDHQJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@H]3[C@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC=C7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
26-Deoxycimicifugoside | |
CAS RN |
214146-75-5 | |
| Record name | 26-Deoxycimicifugoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214146755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26-DEOXYCIMICIFUGOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H7XN615A3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the chemical structure of 26-Deoxycimicifugoside and where was it first isolated from?
A1: 26-Deoxycimicifugoside is a cycloartane triterpene saponin first isolated from the rhizome of Actaea asiatica []. Its structure is characterized as (23R)-16β, 23: 23α, 26: 24α: 25-triepoxy-9, 19-cyclolanost-7-en-3β-O-β-D-xylopyranoside [].
Q2: Does 26-Deoxycimicifugoside exhibit any cytotoxic activity?
A2: Yes, 26-Deoxycimicifugoside has demonstrated cytotoxic activity against Hela and L929 cell lines []. The IC50 values for cell growth inhibition were determined to be 72.24 mg/L and 55.97 mg/L for Hela and L929 cell lines, respectively [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





